Researchers are exploring 3,4-hexanediol's potential as a scaffold material in regenerative medicine. Its biocompatibility and ability to form hydrogels make it a suitable candidate for promoting cell growth and tissue regeneration [1].
The good thermal stability and processability of 3,4-hexanediol suggest its potential use in the development of medical devices. It could be a component of implants or prosthetics due to its desirable mechanical properties [1].
[1] Buy 3,4-Hexanediol | 922-17-8 - Smolecule ()
[1] Buy 3,4-Hexanediol | 922-17-8 - Smolecule ()
3,4-Hexanediol, also known as hexane-3,4-diol, is an organic compound with the molecular formula and a molecular weight of approximately 118.17 g/mol. This diol features two hydroxyl (OH) groups located on the third and fourth carbon atoms of a hexane chain, which imparts significant chemical properties and reactivity. The compound is characterized by its linear structure and is classified as a vicinal diol, meaning that the hydroxyl groups are adjacent to each other on the carbon chain .
3,4-Hexanediol is versatile in its chemical reactivity, participating in various reactions:
These reactions highlight the compound's potential utility in organic synthesis and industrial applications.
Research on 3,4-Hexanediol's biological activity is limited but suggests potential interactions with various biochemical pathways. It may influence cellular processes similar to other diols, such as 1,6-Hexanediol, which have been shown to affect metabolic pathways and enzyme activities. Additionally, its biocompatibility makes it a candidate for applications in regenerative medicine, particularly in promoting cell growth and tissue regeneration due to its ability to form hydrogels.
Several methods exist for synthesizing 3,4-Hexanediol:
These synthetic routes vary in complexity and yield depending on the reagents and conditions used.
3,4-Hexanediol has several applications across various fields:
Several compounds share structural similarities with 3,4-Hexanediol. The following table compares these compounds based on their structural features:
Compound Name | Molecular Formula | Hydroxyl Group Position | Unique Features |
---|---|---|---|
1,2-Hexanediol | C6H14O2 | First two carbons | Hydroxyl groups at terminal positions |
2,3-Butanediol | C4H10O2 | Second and third carbons | Shorter chain; commonly used as a solvent |
1,4-Butanediol | C4H10O2 | First and fourth carbons | Used in polymer production |
3,4-Dimethyl-3,4-hexanediol | C8H18O2 | Third and fourth carbons | Contains methyl groups; more steric hindrance |
Uniqueness: 3,4-Hexanediol's unique structure arises from the vicinal arrangement of hydroxyl groups on the hexane chain, which imparts distinct chemical properties compared to other diols. Its potential for forming hydrogels also distinguishes it from similar compounds .